molecular formula CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B043104 2-Octanol CAS No. 123-96-6

2-Octanol

Cat. No.: B043104
CAS No.: 123-96-6
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Description

2-Octanol (CAS: 123-96-6), a secondary alcohol with the molecular formula C₈H₁₈O and molecular weight 130.23 g/mol (minor variations reported: 130.2279–130.231 ), is characterized by a hydroxyl (-OH) group attached to the second carbon of an eight-carbon chain. Its IUPAC name is octan-2-ol, and it is also known as β-octyl alcohol or sec-caprylic alcohol . Key properties include a boiling point of ~179°C and a Hansen solubility parameter of 20.02 MPa⁰.⁵, making it effective for dissolving resins and organic compounds .

This compound is widely utilized:

  • Flavor and Fragrance: Contributes spicy, herbal, and woody notes in aroma profiles .
  • Chemical Synthesis: Serves as a precursor for esters, ketones (e.g., 2-octanone ), and plasticizers like di-sec-octyl phthalate .
  • Extraction and Solvents: Enhances phase separation in industrial extractions and acts as a low-toxicity solvent .
  • Biocatalysis: Enantiomers (R)- and (S)-2-octanol are used in asymmetric reductions .

Preparation Methods

Base-Catalyzed Cleavage of Ricinoleic Acid

The most widely documented method for 2-octanol production involves the base-catalyzed cleavage of ricinoleic acid, a monounsaturated hydroxy fatty acid constituting 85–90% of castor oil triglycerides . This reaction occurs under strongly alkaline conditions, typically using sodium hydroxide (NaOH) at elevated temperatures (200–350°C). The process simultaneously generates sebacic acid, a dicarboxylic acid valuable for nylon production, and this compound through the following stoichiometric pathway:

Ricinoleic acid+2NaOHThis compound+Sebacic acid+H2O+H2\text{Ricinoleic acid} + 2\text{NaOH} \rightarrow \text{this compound} + \text{Sebacic acid} + \text{H}2\text{O} + \text{H}2\uparrow

In industrial settings, castor oil is saponified to release ricinoleic acid, which undergoes β-ketol cleavage at the hydroxylated carbon. The reaction mechanism proceeds via the formation of a ketone intermediate, followed by decarboxylation and reduction steps . Key parameters influencing yield and purity include:

  • Temperature : Optimal cleavage occurs between 300–315°C, balancing reaction rate and byproduct formation .

  • Alkali concentration : Aqueous NaOH (85–90 wt%) ensures complete saponification and minimizes side reactions .

  • Reaction time : Hydrogen evolution, monitored as a reaction endpoint, typically ceases after 2–4 hours at peak temperatures .

A representative industrial setup involves a stirred reactor equipped with steam injection to facilitate this compound distillation. Post-reaction, the mixture is acidulated with sulfuric acid to precipitate sebacic acid, while this compound is recovered via fractional distillation .

Process Optimization Using Thinning Agents

A critical challenge in scaling the base-catalyzed method is the high viscosity of the reaction medium, which impedes mixing and heat transfer. Patent US6392074B1 introduces the use of thinning agents —polar organic compounds such as 2-ethyl hexanoic acid or isooctanoic acid—to mitigate these issues . These agents reduce interfacial tension, suppress foam formation, and enhance product separation.

Table 1: Impact of Thinning Agents on this compound Yield

Thinning AgentConcentration (wt%)Temperature (°C)This compound Yield (wt%)Purity (%)
2-Ethyl hexanoic acid2530078.594
Isooctanoic acid2031082.193
2-Methyl undecanoic acid1531575.391

Data derived from patent examples demonstrate that 2-ethyl hexanoic acid at 25 wt% concentration improves yield to 78.5% while maintaining 94% purity . The agent is subsequently recovered via vacuum distillation and reused, enhancing process economics.

Continuous vs. Batch Reactor Configurations

Industrial implementations employ both batch and continuous reactor designs. Batch systems, described in US6392074B1, involve incremental addition of castor oil and thinning agents to preheated NaOH, followed by steam distillation of this compound . Continuous systems, though less commonly documented, offer advantages in throughput and consistency. Key operational differences include:

  • Residence time : Batch processes require 4–6 hours for complete conversion, while continuous systems achieve similar yields at residence times of 20–30 minutes .

  • Energy efficiency : Continuous reactors reduce thermal cycling losses by maintaining steady-state conditions.

  • Byproduct management : Continuous distillation sidestreams enable real-time removal of octanone-2 (a common impurity), enhancing product purity .

Byproduct Utilization and Circular Economy

The inseparable coupling of this compound and sebacic acid production necessitates integrated valorization strategies. Sebacic acid, precipitated via acidulation and crystallized from hot water, serves as a precursor for nylon 6,10 and bio-based polymers . Modern facilities often colocate this compound and sebacic acid production lines to minimize transportation costs and carbon footprint.

Emerging Methodologies and Biobased Innovations

Recent advancements focus on enhancing the sustainability of this compound synthesis. Patent WO2014149669A1 highlights the use of biobased this compound derived entirely from castor oil, characterized by a ¹⁴C/C ratio ≥1.0×10⁻¹², confirming its renewable origin . Innovations in catalyst recycling and solvent recovery further align the process with green chemistry principles.

Chemical Reactions Analysis

2-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Industrial Applications

2-Octanol is utilized in various sectors, including:

  • Flavor and Fragrance Industry : It is used as a flavoring agent due to its earthy and fresh taste, found in natural products like buckwheat and ginger .
  • Solvent Applications : Acts as a low-volatility solvent in paints, coatings, adhesives, and inks. Its properties make it suitable for mineral extraction and agrochemical formulations .
  • Defoaming Agent : Employed in pulp and paper production, oil and gas extraction, and cement manufacturing to reduce foaming .
  • Frother in Mineral Flotation : Used in the mining industry to enhance the flotation process of minerals .
  • Chemical Intermediate : Serves as a precursor for synthesizing various surfactants, plasticizers, lubricants, and pesticides .

Catalysis Studies

Recent studies have investigated the use of carbon nanotubes (CNTs) as catalysts for the conversion of aliphatic alcohols like this compound. These studies highlight the efficiency of CNTs in dehydration and dehydrogenation reactions, demonstrating their potential for producing valuable chemical intermediates .

Biomedical Research

This compound has been explored for its role in neurological studies. It has been used to examine essential tremors and other involuntary neurological conditions due to its interaction with biological systems .

Environmental Studies

As a biomarker for certain food products, this compound's presence can indicate dietary intake of specific foods. This application is significant in nutritional studies and food safety assessments .

Case Studies

Case StudyApplicationFindings
Catalytic Conversion of Alcohols Utilization of CNTsDemonstrated high efficiency in converting aliphatic alcohols into olefins and ketones .
Neurological Research Essential Tremor StudiesShowed potential therapeutic effects on managing involuntary tremors .
Biomarker Studies Dietary Intake AnalysisIdentified as a marker for consumption of buckwheat and corn-based products .

Comparison with Similar Compounds

Structural and Functional Comparison

1-Octanol (Octan-1-ol)

Property 1-Octanol (Primary Alcohol) 2-Octanol (Secondary Alcohol)
Molecular Formula C₈H₁₈O C₈H₁₈O
Hydroxyl Position C1 C2
Boiling Point 195°C ~179°C
Applications Solvent, surfactants, plasticizers Flavor agent, extraction modifier
Reactivity Higher oxidation susceptibility Forms stable esters/ketones

Key Differences :

  • 1-Octanol’s primary alcohol structure allows stronger hydrogen bonding, resulting in a higher boiling point than this compound .
  • This compound’s secondary hydroxyl group enhances its stability in esterification and oxidation reactions .

2-Methyl-2-octanol (Tertiary Alcohol)

Property 2-Methyl-2-octanol This compound
Molecular Formula C₉H₂₀O C₈H₁₈O
Hydroxyl Position C2 (branched methyl group) C2 (linear chain)
Boiling Point ~174°C (estimated) ~179°C
Applications Limited data; potential use in antiplatelet agents Industrial extraction

Key Differences :

  • The branched tertiary structure of 2-methyl-2-octanol reduces hydrogen bonding, lowering its boiling point compared to this compound .
  • Tertiary alcohols like 2-methyl-2-octanol are less reactive in nucleophilic substitutions but more stable in elimination reactions.

Shorter-Chain Secondary Alcohols (2-Pentanol, 2-Heptanol)

Property 2-Pentanol 2-Heptanol This compound
Chain Length C5 C7 C8
Boiling Point 119°C 160°C ~179°C
Odor Profile Pungent, fusel-like Mild, herbal Spicy, woody

Key Differences :

  • Longer carbon chains (e.g., this compound) increase hydrophobicity, making them more effective in non-polar solvent applications .
  • Odor profiles vary significantly: this compound’s spicy/herbal notes distinguish it from shorter-chain analogs .

Stereoisomers: (R)- and (S)-2-Octanol

Property (R)-2-Octanol (S)-2-Octanol
CAS Number 4128-31-8 5978-70-1
Application Biocatalytic reductions Flavor modulation

Key Differences :

  • Enantiomers exhibit identical physical properties but divergent biological activities. (R)-2-Octanol is preferred in asymmetric syntheses, while (S)-isomers may influence flavor perception .

Extraction Efficiency

  • This compound (10% concentration) improves phase separation in vanadium/chromium extraction, outperforming non-modified systems .

Aroma Contributions

  • In wine and vegetation analyses, this compound contributes spicy, herbal odors (OAV: 2.25×10⁴ in PGG samples), distinguishing it from floral/fruity compounds like 3-octen-1-ol .

Biocatalysis

  • Nonionic surfactants enhance enantioselective reduction of 2-octanone to (R)-2-octanol using Saccharomyces cerevisiae (efficiency: >98% ).

Notes on Discrepancies and Limitations

  • CAS Variability: this compound has multiple CAS numbers (e.g., 123-96-6 for racemic mixtures, 4128-31-8 for unspecified stereochemistry) due to isomer distinctions .
  • Molecular Weight: Minor variations (~0.003 g/mol) arise from rounding or measurement methods .
  • Data Gaps: Limited industrial data for tertiary analogs like 2-methyl-2-octanol necessitate further research .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Octanol relevant to its use as a solvent in research?

  • Methodological Answer : this compound exhibits a Hansen solubility parameter of 20.02 MPa0.5^0.5, making it effective for dissolving resins and organic compounds. Its low surface tension (enhanced wettability) and moderate flash point (76°C) enable safe handling in laboratory settings. Researchers leverage these properties for solvent selection in extraction protocols or reaction media, particularly where bio-based solvents are prioritized .

Q. How is this compound utilized as an internal standard in chromatographic analyses?

  • Methodological Answer : In metabolomic studies, this compound is employed as a reference for normalization due to its stable ionization properties. For example, peak areas of target analytes (e.g., methyl salicylate in wine aroma studies) are quantified relative to this compound. Data preprocessing includes replacing missing values (50% threshold), log-transformation, and autoscaling to minimize instrumental variability .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer : Avoid inhalation of vapors and direct skin contact. Use exhaust ventilation to maintain airborne concentrations below exposure limits. Spills should be contained using wet-brushing or vacuums with anti-static protection. Emergency eyewash stations and safety showers must be accessible in labs .

Q. How does the structure of this compound differ from other octanol isomers, and what implications does this have?

  • Methodological Answer : The hydroxyl group on the second carbon (versus terminal carbons in 1-octanol) reduces primary alcohol reactivity, influencing esterification kinetics and solvent selectivity. This structural distinction impacts applications in chiral synthesis and membrane permeability studies, where isomer-specific interactions are critical .

Q. What is the significance of this compound's octanol-water partition coefficient (log P) in environmental and pharmaceutical research?

  • Methodological Answer : A log P value of ~3.0 (estimated) indicates moderate hydrophobicity, useful for predicting bioavailability and environmental persistence. Researchers use this parameter to model drug delivery systems or assess pollutant bioaccumulation, often via shake-flask or HPLC methods .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound for data normalization in metabolomic studies?

  • Methodological Answer : Normalization requires rigorous filtering of baseline noise (interquartile range filtering) and missing value imputation (half-minimum substitution). Post-normalization, log-transformation and autoscaling (mean-centering + variance scaling) are applied to correct for batch effects. Statistical validation via ANOVA or PCA ensures robustness, particularly in rootstock × irrigation interaction studies .

Q. How can this compound serve as a precursor in the synthesis of esters and ketones, and what catalytic systems are effective?

  • Methodological Answer : this compound undergoes dehydrogenation to 2-octanone using Al-Cu-Mg mixed oxide catalysts (yields >80% at 300°C). For ester synthesis, sulfamic acid-mediated reactions produce ammonium sec-octyl sulfate. Kinetic studies recommend pseudo-first-order models to optimize reaction rates and selectivity .

Q. What challenges arise in the enantiomeric resolution of this compound, and what techniques are employed for chiral separation?

  • Methodological Answer : Enantiomers (e.g., L(-)-2-Octanol) require resolution via brucine or cinchonidine salts of sec-octyl hydrogen phthalate. HPLC with chiral stationary phases (CSPs) or capillary electrophoresis are preferred for analytical-scale separation. Polarimetric analysis ([α]D_D = -9.5° for L-form) validates enantiopurity .

Q. In comparative studies, how do the solvent properties of this compound make it a viable bio-based alternative to synthetic counterparts?

  • Methodological Answer : As a 100% bio-based solvent, this compound replaces 2-ethylhexanol in coatings and adhesives due to comparable Hansen parameters and lower toxicity. Lifecycle assessments (LCAs) highlight reduced environmental persistence versus petrochemical analogs, though solvent recovery systems must address its higher viscosity (8.2 cP at 25°C) .

Q. What are the current research frontiers regarding this compound's potential as a biofuel, and what technological barriers exist?

  • Methodological Answer : With an energy density of 40.4 MJ/kg (vs. ethanol’s 29.6 MJ/kg), this compound is theorized as a fuel cell candidate. Challenges include scalable catalytic dehydrogenation for hydrogen production and membrane compatibility. Lab-scale studies focus on Pt/Ru catalysts, but industrial viability requires breakthroughs in cost-effective synthesis pathways .

Properties

IUPAC Name

octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
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InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)O
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Molecular Formula

Record name 2-OCTANOL
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DSSTOX Substance ID

DTXSID0027014
Record name 2-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid
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Boiling Point

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C
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Flash Point

76 °C
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Solubility

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents
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Density

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°)
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32
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Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.
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Color/Form

Liquid, Colorless liquid

CAS No.

123-96-6, 25339-16-6, 4128-31-8
Record name 2-Octanol
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Melting Point

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C
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Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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